molecular formula C17H13FN2O3 B4777359 2-(5-fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

2-(5-fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

Cat. No. B4777359
M. Wt: 312.29 g/mol
InChI Key: LGKKBTJKFPWDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, particularly in the area of cancer treatment.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide is not fully understood. However, it is believed to exert its anticancer effects by inhibiting the activity of certain enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage, which triggers the apoptotic pathway and ultimately results in cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2-(5-fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide in lab experiments is its high potency and specificity towards cancer cells. This allows for lower doses of the compound to be used, which reduces the risk of toxicity. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-(5-fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular disorders. Finally, the development of novel drug delivery systems may improve the bioavailability and efficacy of this compound in clinical settings.
In conclusion, 2-(5-fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide is a promising synthetic compound that has shown potential in the treatment of cancer. Its unique mechanism of action and other biochemical and physiological effects make it a promising candidate for further study and development. With continued research and development, this compound may one day become a valuable tool in the fight against cancer and other diseases.

Scientific Research Applications

2-(5-fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide has been extensively studied for its potential anticancer properties. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer effects.

properties

IUPAC Name

2-(5-fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-23-12-5-3-11(4-6-12)20-17(22)16(21)14-9-19-15-7-2-10(18)8-13(14)15/h2-9,19H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKKBTJKFPWDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-fluoro-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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